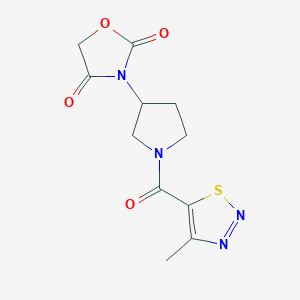

3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . These derivatives have been studied for their potential antimicrobial activity, especially against Gram-positive bacteria .

Synthesis Analysis

The synthesis of these compounds involves the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes . This reaction has been reported to have an efficiency in the range of 57–98%, which is considered satisfactory .Molecular Structure Analysis

The molecular structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . Further analysis would require specific spectral data which is not provided in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications

- Bacterial infections, especially those caused by antibiotic-resistant strains, remain a significant public health concern. Researchers have synthesized novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide to evaluate their in vitro antimicrobial activity .

- The synthesis of these derivatives involves condensation reactions, resulting in compounds with characteristic signals in their 1H NMR spectra. Researchers aimed to obtain substances with significant antimicrobial potential .

- These derivatives serve as key intermediates in the synthesis of pharmaceutical compounds. Notably, they play a role in the production of fezolinetant and deuterated fezolinetant .

- Based on literature reports on the biological potential of hydrazide–hydrazones, researchers explored the synthesis of novel compounds. Their goal was to identify substances with substantial antimicrobial activity .

Antimicrobial Activity

Organic Synthesis

Pharmaceutical Intermediates

Hydrazide–Hydrazones Research

Future Directions

properties

IUPAC Name |

3-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c1-6-9(20-13-12-6)10(17)14-3-2-7(4-14)15-8(16)5-19-11(15)18/h7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGDLOPHOZHRDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)N3C(=O)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2408429.png)

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)

![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)

![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2408451.png)